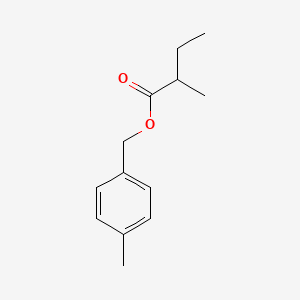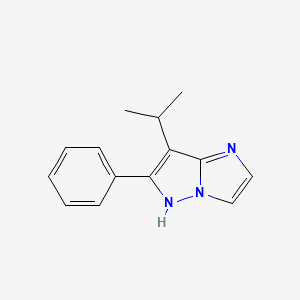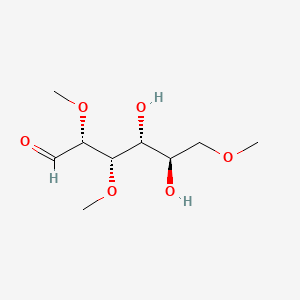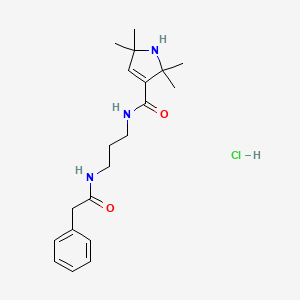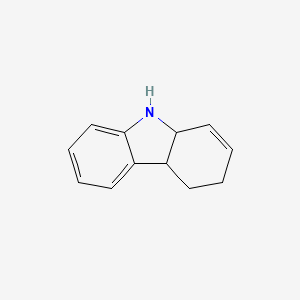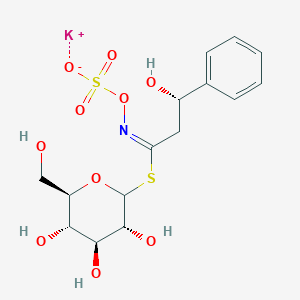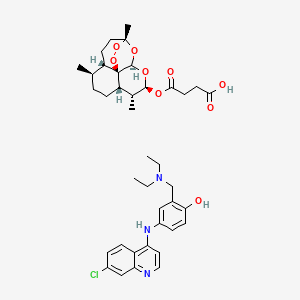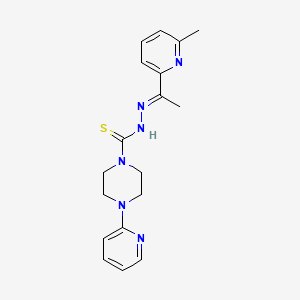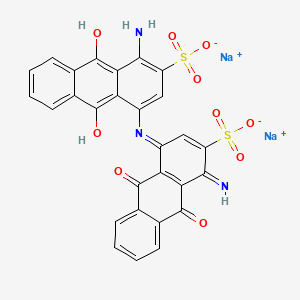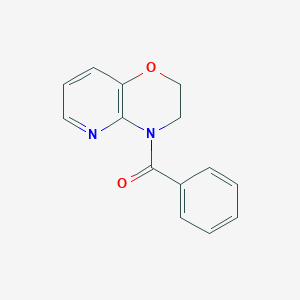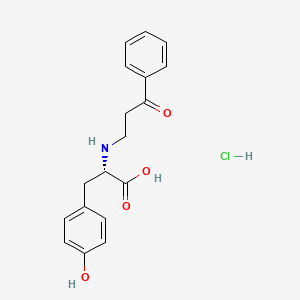
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves the reaction of L-Tyrosine with 3-oxo-3-phenylpropyl chloride in the presence of a suitable base. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its role in biochemical pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and protein synthesis .
Comparación Con Compuestos Similares
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride can be compared with other similar compounds, such as:
L-Tyrosine: A naturally occurring amino acid that serves as a precursor for the synthesis of neurotransmitters and hormones.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with enhanced stability and bioavailability.
L-DOPA: A compound derived from L-Tyrosine that is used in the treatment of Parkinson’s disease.
Propiedades
Número CAS |
85975-18-4 |
|---|---|
Fórmula molecular |
C18H20ClNO4 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c20-15-8-6-13(7-9-15)12-16(18(22)23)19-11-10-17(21)14-4-2-1-3-5-14;/h1-9,16,19-20H,10-12H2,(H,22,23);1H/t16-;/m0./s1 |
Clave InChI |
WLUYEUPAZAUZLK-NTISSMGPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


